molecular formula C10H18BrNOSSi B3114736 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole CAS No. 204513-55-3

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole

Cat. No.: B3114736
CAS No.: 204513-55-3
M. Wt: 308.31 g/mol
InChI Key: ABNDUXPZLNEZHZ-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a tert-butyldimethylsilyloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-6-9-12-8(11)7-14-9/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDUXPZLNEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole typically involves the reaction of 4-bromothiazole with tert-butyldimethylsilyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(tert-butyldimethylsilyloxymethyl)-4-aminothiazole or 2-(tert-butyldimethylsilyloxymethyl)-4-thiolthiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolines.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the thiazole ring undergoes changes in oxidation state, affecting its electronic properties. The tert-butyldimethylsilyloxymethyl group provides steric protection and influences the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is unique due to the combination of the thiazole ring and the tert-butyldimethylsilyloxymethyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and bioactive compounds .

Biological Activity

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is a synthetic organic compound characterized by its thiazole ring and a tert-butyldimethylsilyloxymethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The synthesis of this compound typically involves the reaction of 4-bromothiazole with tert-butyldimethylsilyloxymethyl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. This method ensures high yields while maintaining the integrity of the thiazole structure.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions can modify the thiazole ring, potentially enhancing its interaction with biological targets such as enzymes and receptors.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, structural modifications on thiazole derivatives have shown improved activity against HIV-1, suggesting that this compound could serve as a precursor for developing novel antiviral agents . The structure-activity relationship (SAR) studies highlight that specific modifications can enhance potency and selectivity against viral targets.

Case Studies

  • Antiviral Efficacy : A study focused on thiazole derivatives demonstrated that certain modifications led to compounds with IC50 values in the low micromolar range against HIV-1. This suggests that this compound may possess similar potential if appropriately modified .
  • Enzyme Inhibition : Thiazole derivatives have been explored for their inhibitory effects on various kinases, such as cdk5 and GSK-3. These kinases are implicated in several diseases, including cancer and neurodegenerative disorders. The ability of this compound to act as a kinase inhibitor could be a valuable avenue for further research .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotable Findings
2-(Tert-butyldimethylsilyloxymethyl)acetic acidThiazole derivativeModerateUsed as a building block in organic synthesis
2-(Tert-butyldimethylsilyloxymethyl)-6-(trimethylsilyl)ethynylfuro[3,2-b]pyridineFuro derivativeHighExhibits strong interactions with mGluR5 receptors
2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazoleRelated thiazoleAntiviral potentialShows promise in antiviral assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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